molecular formula C15H13ClN6O3 B11190268 Ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B11190268
M. Wt: 360.75 g/mol
InChI Key: BGONMPQGWUHVTM-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl carbamoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,2-c][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl carbamoyl group: This is achieved through a nucleophilic substitution reaction using a chlorophenyl isocyanate.

    Addition of the ethyl ester group: This step involves esterification using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-AMINO-3-[(3-BROMOPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE
  • ETHYL 4-AMINO-3-[(3-FLUOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE

Uniqueness

ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C15H13ClN6O3

Molecular Weight

360.75 g/mol

IUPAC Name

ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C15H13ClN6O3/c1-2-25-15(24)10-7-18-22-12(17)11(20-21-13(10)22)14(23)19-9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3,(H,19,23)

InChI Key

BGONMPQGWUHVTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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